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Compound of Interest

3-(3-Fluorophenoxy)piperidine
Compound Name:

hydrochloride
CAS No.: 1184976-95-1
Cat. No.: B1451470

Get Quote

Abstract & Scope

This guide details the structural confirmation of 3-(3-Fluorophenoxy)piperidine
hydrochloride (CAS: N/A for specific salt; Free base analog often referenced in scaffold
libraries). As a positional isomer distinct from the more common 4-substituted variants, this
compound requires precise NMR and MS analysis to verify the meta-substitution on the
phenoxy ring and the 3-position connectivity on the piperidine scaffold. This protocol
establishes the "Gold Standard" characterization workflow using High-Resolution Mass
Spectrometry (HRMS) and Multi-nuclear NMR (

H,
C,
F).[1]

Chemical Identity
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e |[UPAC Name: 3-(3-Fluorophenoxy)piperidine hydrochloride
e Molecular Formula:

[1]

e Molecular Weight: 195.23 g/mol (Free Base) / 231.69 g/mol (HCI Salt)[1]

o Key Structural Features:

o

Piperidine Ring: Secondary amine (protonated in salt form).[1]

o

Chiral Center: Carbon-3 of the piperidine ring (Note: This protocol assumes a racemic
mixture unless chiral HPLC is specified).

o

Ether Linkage: Connects C3 of piperidine to the phenyl ring.

[¢]

Fluorine Substituent:Meta-position (3-position) on the phenyl ring.

Experimental Workflow
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Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/HRMS)[2]
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Theoretical Background

The molecule contains a basic secondary amine. Under Electrospray lonization (ESI) in
positive mode, the piperidine nitrogen is readily protonated, yielding a distinct

ion.[1] Fragmentation typically occurs at the ether linkage, ejecting the phenoxy group and
leaving the piperidine ring cation.[1]

Protocol

¢ Instrument: Q-TOF or Orbitrap (preferred for exact mass); Triple Quadrupole for routine ID.
e Solvent System:

o Mobile Phase A: Water + 0.1% Formic Acid.

o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Sample Prep: Dissolve 1 mg in 1 mL Methanol; dilute 1:100 with Mobile Phase A/B (50:50).
 lonization Source: ESI Positive Mode (+).

Expected Data & Interpretation|3]

lon Type m/z (Theoretical) Description

Protonated molecular ion

196.1132
(Base Peak).
Sodium adduct (intensity
218.0952 . .
varies with solvents).
: Tetrahydropyridine cation
Fragment 1 84.08 (Loss of
). Diagnostic for piperidine ring.
: Fluorophenol radical cation
Fragment 2 112.03

(less common in ESI, seen in
EN.[1]
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Expert Insight: The presence of the m/z 84 fragment is critical. It confirms the piperidine ring
integrity. If you observe m/z 70 or 56, these are secondary fragments from the piperidine ring
(retro-Diels-Alder collapse).

NMR Spectroscopy Characterization

Solvent Selection Strategy
DMSO-

Is the mandatory solvent for the hydrochloride salt.

e Reasoning: In

, the salt is often insoluble.[1] In

or

, the ammonium protons (

) exchange rapidly with deuterium and disappear.[1] DMSO-
preserves the ammonium signals (typically

9.0-9.5 ppm), allowing direct confirmation of salt formation and stoichiometry.[1]

F NMR (The Diagnostic Filter)

Before running complex 2D proton experiments, run a quick

F scan.[1]

o Expected Shift:

-111.0 to -113.0 ppm (singlet or multiplet depending on decoupling).

» Validation: A single peak in this region confirms mono-fluorination. A shift around -112 ppm is
characteristic of a meta-fluorophenoxy moiety (distinct from para ~-118 ppm or ortho ~-130

ppm).

H NMR Assignments (400 MHz, DMSO- )
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Shift (
Position Multiplicity Integration
ppm)

Assignment
Logic

Ammonium
9.0-9.6 Broad Singlet 2H protons. Confirm
salt form.

Ar-H5 (Meta to F,

Ar-H 72-74 Multiplet 1H
Para to O).

Ar-H2, H4, H6
Ar-H 6.8-7.1 Multiplet 3H (Ortho/Para to
F).

Diagnostic:
Deshielded by

C3-H 46-48 Multiplet (tt-like)  1H Oxygen. Distinct
from C4-isomer (

~4.5).

Alpha to N,
deshielded by
proximity to O-

C2-H 3.2-34 Broad Doublet 2H

substituent.

C6-H 29-3.1 Multiplet 2H Alpha to N.

Ring methylenes
C4/C5-H 16-21 Multiplet 4H (beta/gamma to
N).

Note on C3-H: The chemical shift of the proton at the 3-position is the structural key. In a 4-
substituted isomer, the methine proton is more symmetric. In this 3-isomer, the C2 protons are
diastereotopic (non-equivalent) due to the adjacent chiral center at C3, often appearing as
complex multiplets rather than a clean triplet.[1]

C NMR & C-F Coupling

Fluorine coupling (
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) provides an internal "ruler" for assigning the aromatic ring.[1]
e C-F (ipso): ~163 ppm (Doublet,
Hz).[1]
e C-O (ipso): ~158 ppm (Doublet,
Hz).[1]
e C-2/C-4 (Aromatic): Doublets with
Hz.

e C-3 (Piperidine): ~70-72 ppm (Methine attached to Oxygen).

Quality Control & Impurity Profiling

When analyzing synthesized batches, watch for these common impurities:

o Piperidine Regioisomers: The 4-isomer (4-(3-fluorophenoxy)piperidine). Detection: Look for
splitting of the C-O methine peak in

H NMR.

o Residual Solvent: Methanol (

3.16, 4.01 in DMSO) or Ethanol.[1]

o Free Base: Absence of peaks at 9.0+ ppm indicates loss of HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. rsc.org [rsc.org]

¢ To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 3-
(3-Fluorophenoxy)piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451470/docs#application-note-spectroscopic-
characterization-of-3-3-fluorophenoxy-piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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